![molecular formula C14H21N3O2 B2484032 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 730992-35-5](/img/structure/B2484032.png)
2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide is a chemical compound that is commonly referred to as EMA401. EMA401 is a small molecule that has been developed for the treatment of chronic pain conditions such as neuropathic pain. This chemical compound has shown promising results in preclinical studies and has the potential to become a new treatment option for chronic pain patients. In
Mechanism of Action
EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is a G protein-coupled receptor that is involved in the regulation of pain pathways. By blocking the AT2R, EMA401 reduces pain signaling and provides analgesic effects.
Biochemical and Physiological Effects:
EMA401 has been shown to be well-tolerated in animal and human studies. The compound has a good safety profile and does not produce any significant side effects. EMA401 has also been shown to have a long half-life, which makes it an attractive option for the treatment of chronic pain conditions.
Advantages and Limitations for Lab Experiments
EMA401 has several advantages for lab experiments. The compound is easy to synthesize and purify, which makes it readily available for research purposes. EMA401 is also well-tolerated in animal models, which makes it a good candidate for preclinical studies. However, one limitation of EMA401 is that it is a small molecule, which may limit its efficacy in some chronic pain conditions.
Future Directions
There are several future directions for EMA401 research. One potential application is in the treatment of chronic pain conditions such as diabetic neuropathy and fibromyalgia. Another direction is to explore the potential use of EMA401 in combination with other pain medications to enhance its analgesic effects. Additionally, further research is needed to understand the mechanism of action of EMA401 and its effects on pain pathways.
Conclusion:
EMA401 is a promising compound for the treatment of chronic pain conditions. The compound has shown efficacy in preclinical and clinical studies and has a good safety profile. EMA401 works by blocking the AT2R, which reduces pain signaling and provides analgesic effects. While there are limitations to the use of EMA401, the compound has several advantages for lab experiments and has several potential future directions for research.
Synthesis Methods
The synthesis of EMA401 involves a series of chemical reactions that start with the reaction of 4-(morpholin-4-yl)aniline and ethyl chloroacetate. The resulting intermediate is then reacted with ethylenediamine to form EMA401. The final product is purified using column chromatography to obtain a pure form of EMA401.
Scientific Research Applications
EMA401 has been extensively studied in preclinical trials for its potential use in the treatment of chronic pain conditions. The compound has shown efficacy in animal models of neuropathic pain and has been shown to be effective in reducing pain behavior. EMA401 has also been tested in clinical trials, where it has shown promising results in reducing pain in patients with post-herpetic neuralgia.
properties
IUPAC Name |
2-(ethylamino)-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-15-11-14(18)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17/h3-6,15H,2,7-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYERLLOAKNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide |
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